molecular formula C12H16FN B2614240 3-(4-Fluorophenyl)cyclohexan-1-amine CAS No. 1339581-17-7

3-(4-Fluorophenyl)cyclohexan-1-amine

Cat. No.: B2614240
CAS No.: 1339581-17-7
M. Wt: 193.265
InChI Key: UYSCMAJCSNUILT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H16FN It is a cyclohexylamine derivative where a fluorophenyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-fluoroaniline. One common method includes the following steps:

    Formation of the Intermediate: Cyclohexanone reacts with 4-fluoroaniline in the presence of a reducing agent such as sodium borohydride to form the intermediate 3-(4-Fluorophenyl)cyclohexanone.

    Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further modify the amine group or the cyclohexane ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-Fluorophenyl)cyclohexanone, while reduction can produce various cyclohexylamine derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: This compound is structurally similar but has a different substitution pattern on the cyclohexane ring.

    Ketamine: A well-known anesthetic with a similar cyclohexylamine structure but different substituents.

Uniqueness

3-(4-Fluorophenyl)cyclohexan-1-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-fluorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCMAJCSNUILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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